molecular formula C17H12F4N2O2S B1680877 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole CAS No. 162054-19-5

1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole

Cat. No. B1680877
CAS RN: 162054-19-5
M. Wt: 384.3 g/mol
InChI Key: JHBIMJKLBUMNAU-UHFFFAOYSA-N
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Description

This compound, also known as SC-58125, is a pyrazole derivative with the molecular formula C17H12N2SO2F4 and a molecular weight of 384.35 . It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized using various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another approach involves the combination of different pharmacophores in a pyrrole ring system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. It also contains fluorophenyl and methylsulfonyl phenyl groups .

Scientific Research Applications

Cyclooxygenase 2 Inhibitor

SC-58125 is a selective cyclooxygenase 2 inhibitor . Cyclooxygenase 2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. By inhibiting this enzyme, SC-58125 can potentially be used to treat conditions related to inflammation and pain .

Antineoplastic Agent

SC-58125 exhibits anticancer properties and can act as an antineoplastic agent . An antineoplastic agent is a substance that inhibits or prevents the proliferation of neoplasms (abnormal growth of tissue or tumor). This suggests that SC-58125 could be used in cancer treatment .

Organofluorine Compound

SC-58125 is an organofluorine compound . Organofluorine compounds are organic compounds that contain fluorine. They are often used in pharmaceuticals and agrochemicals due to their unique properties .

Pyrazole Derivative

SC-58125 is a member of the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. They are used in various fields of research due to their diverse biological activities .

Sulfone Derivative

SC-58125 is a sulfone . Sulfones are a class of organic compounds containing a sulfonyl functional group. They are known for their various biological activities and are used in several areas of medicinal chemistry .

Potential Applications in Cell Culture Studies

In cell culture studies, SC-58125 has shown to cause morphological changes and growth suppression in Hep-2 cells . This suggests potential applications of SC-58125 in cell biology and cancer research .

Future Directions

While specific future directions for this compound were not found in the search results, pyrazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBIMJKLBUMNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167304
Record name 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole
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Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole

CAS RN

162054-19-5
Record name 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole
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Record name 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole
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Record name SC-58125
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Record name 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of SC-58125?

A: SC-58125 selectively targets cyclooxygenase-2 (COX-2), an enzyme involved in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation. [, ]

Q2: How does SC-58125 interact with COX-2?

A: SC-58125 exhibits time-dependent, irreversible inhibition of COX-2, unlike its reversible inhibition of COX-1. This selectivity arises from a single amino acid difference (valine in COX-1 vs. isoleucine in COX-2) at position 509 within the enzyme's active site. [, ]

Q3: What are the downstream effects of COX-2 inhibition by SC-58125?

A: By inhibiting COX-2, SC-58125 reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2). This leads to a decrease in inflammation, as observed in various in vitro and in vivo models. [, , , , , ]

Q4: Does SC-58125 affect other signaling pathways besides COX-2?

A: While primarily known for its COX-2 inhibitory activity, research suggests that SC-58125 might influence other signaling pathways. For instance, it has been shown to inhibit NF-κB activation, a transcription factor involved in inflammation and cell survival. [] Additionally, SC-58125 has been implicated in modulating the expression of genes involved in apoptosis, cell growth, and invasion, suggesting a potential for broader biological effects. [, , ]

Q5: What is the molecular formula and weight of SC-58125?

A5: The molecular formula of SC-58125 is C17H12F4N2O2S, and its molecular weight is 384.36 g/mol.

Q6: Is there any available spectroscopic data for SC-58125?

A6: While the provided research articles do not include detailed spectroscopic data, structural characterization of SC-58125 likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Q7: What is known about the stability of SC-58125 under various conditions?

A7: The provided research articles do not provide comprehensive information regarding the stability of SC-58125 under different conditions (temperature, pH, light exposure, etc.). Stability studies are crucial for determining the compound's shelf life, storage conditions, and suitability for various applications.

Q8: Does SC-58125 possess any catalytic properties?

A: SC-58125 is primarily known for its inhibitory activity against COX-2, not for its catalytic properties. It functions by blocking the enzyme's active site, thereby preventing the formation of prostaglandins. [, ]

Q9: Have any computational studies been performed on SC-58125?

A9: While not explicitly mentioned in the provided abstracts, computational chemistry techniques such as molecular docking and molecular dynamics simulations can be employed to further understand the interaction of SC-58125 with COX-2 and potentially identify key structural features responsible for its selectivity.

Q10: Are there any QSAR models developed for SC-58125 or its analogs?

A10: QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate the structure of SC-58125 and its analogs with their COX-2 inhibitory activity. These models could aid in designing novel COX-2 inhibitors with improved potency and selectivity.

Q11: How do structural modifications of SC-58125 affect its activity and selectivity?

A: Studies utilizing site-directed mutagenesis of COX-2 and the synthesis of SC-58125 analogs have revealed that the isoleucine residue at position 509 in COX-2 is crucial for the compound's selectivity. [] Further research on the SAR of SC-58125 and its analogs can help elucidate the structural features that govern its potency, selectivity, and pharmacological properties.

Q12: Does the research on SC-58125 address SHE (Safety, Health, and Environment) regulations?

A12: The provided research articles primarily focus on the biological activity and mechanism of action of SC-58125. Information regarding SHE regulations and compliance is typically addressed in later stages of drug development and manufacturing.

Q13: What is known about the ADME (absorption, distribution, metabolism, excretion) properties of SC-58125?

A13: Detailed PK/PD studies, including information about ADME, are crucial for understanding the compound's behavior in vivo. Such studies can determine its bioavailability, half-life, clearance rate, and potential for drug interactions.

Q14: What in vitro models have been used to study the efficacy of SC-58125?

A: Researchers have employed various human and animal cell lines, including human colon cancer cells (HCA-7, HCT-116), rat intestinal epithelial cells, human bronchial smooth muscle cells, and human orbital fibroblasts, to investigate the effects of SC-58125 on cell proliferation, apoptosis, prostaglandin production, and other cellular processes. [, , , , , , , ]

Q15: What animal models have been employed to evaluate the in vivo activity of SC-58125?

A: Researchers have utilized several animal models, including rat models of adjuvant arthritis, colorectal cancer xenografts, myocardial ischemia, and colitis, to assess the anti-inflammatory, anti-tumor, and cardioprotective effects of SC-58125. [, , , , , , , , , , ]

Q16: Have any clinical trials been conducted with SC-58125?

A16: The provided research articles do not mention clinical trials conducted with SC-58125.

Q17: Are there known resistance mechanisms to SC-58125?

A17: The provided research articles do not mention specific resistance mechanisms to SC-58125. Further research is needed to investigate potential resistance development during prolonged treatment.

Q18: What is known about the toxicity profile of SC-58125?

A18: The provided research primarily focuses on the efficacy and mechanism of action of SC-58125. Comprehensive toxicology studies are necessary to assess the compound's safety profile and potential adverse effects.

Q19: Have any drug delivery strategies been explored for SC-58125?

A19: While not explicitly mentioned, targeted drug delivery approaches could potentially enhance the therapeutic index of SC-58125 by increasing its concentration at the site of action and minimizing off-target effects.

Q20: Are there any known biomarkers for predicting the efficacy of SC-58125?

A20: The identification of reliable biomarkers could be valuable in predicting treatment response to SC-58125 and personalizing therapy.

Q21: What analytical methods have been used to characterize and quantify SC-58125?

A: Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) have been employed to measure SC-58125 concentrations and assess its effects on prostaglandin production in various biological samples. [, , , , ]

A21: The provided research articles primarily focus on the biological activity and mechanism of action of SC-58125. Therefore, comprehensive information on these aspects is limited. Further research is necessary to address these important considerations, especially in later stages of drug development.

Q22: What is the historical context of SC-58125 development?

A: The discovery of SC-58125 coincided with the emergence of COX-2 as a promising target for anti-inflammatory drugs. Traditional NSAIDs, while effective, also inhibited COX-1, leading to gastrointestinal side effects. SC-58125, along with other selective COX-2 inhibitors, represented a significant advance in the development of safer anti-inflammatory agents. []

Q23: What are the potential cross-disciplinary applications of SC-58125?

A: The research on SC-58125 spans various disciplines, including pharmacology, immunology, cell biology, and biochemistry. Its potential applications extend beyond inflammation to areas such as cancer, cardiovascular disease, and even aging. Continued research in these areas may unveil novel therapeutic opportunities and deepen our understanding of fundamental biological processes. []

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